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Compound of Interest

Compound Name: Oxolane;trichloroalumane

Cat. No.: B062454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthesis, structure, and

bonding characteristics of the adduct formed between oxolane (tetrahydrofuran, THF) and

trichloroalumane (aluminum trichloride, AlCl₃). This Lewis acid-base adduct is a fundamental

species in various chemical transformations, including catalysis and organic synthesis, making

a thorough understanding of its properties essential for professionals in research and

development.

Introduction to Oxolane-Trichloroalumane Adducts
The interaction between the Lewis acidic aluminum trichloride and the Lewis basic oxygen

atom of oxolane results in the formation of a stable adduct. This interaction significantly

modifies the electronic and structural properties of both molecules, leading to the formation of

various species in solution, primarily the 1:1 adduct (AlCl₃·THF) and the 1:2 adduct

(AlCl₃·2THF), as well as ionic species. The nature of the species present is highly dependent

on the stoichiometry and the solvent environment.

Synthesis of Oxolane-Trichloroalumane Adducts
The formation of oxolane-trichloroalumane adducts is typically achieved through the direct

reaction of aluminum trichloride with tetrahydrofuran. Due to the highly exothermic nature of

this reaction and the hygroscopic nature of AlCl₃, all manipulations should be carried out under

an inert and anhydrous atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b062454?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of AlCl₃·THF
A detailed experimental protocol for the synthesis of the AlCl₃·THF adduct is outlined below.

This procedure is a representative synthesis based on established laboratory practices.

Materials:

Anhydrous aluminum trichloride (AlCl₃)

Anhydrous tetrahydrofuran (THF)

Anhydrous hexane or pentane (for washing)

Schlenk flask or similar inert atmosphere reaction vessel

Magnetic stirrer and stir bar

Cannula or syringe for liquid transfer

Procedure:

Under a positive pressure of an inert gas (e.g., argon or nitrogen), a pre-weighed amount of

anhydrous aluminum trichloride is placed into a dry Schlenk flask equipped with a magnetic

stir bar.

The flask is cooled in an ice bath to moderate the exothermic reaction.

A stoichiometric equivalent of anhydrous THF is slowly added to the stirred suspension of

AlCl₃ via cannula or syringe.

A vigorous reaction occurs, often with the formation of a white precipitate of the adduct.

After the addition is complete, the reaction mixture is allowed to slowly warm to room

temperature and is stirred for an additional 1-2 hours to ensure complete reaction.

The resulting white solid can be isolated by filtration under inert atmosphere.

The solid is washed with a cold, non-coordinating solvent like hexane or pentane to remove

any unreacted starting materials.
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The product is then dried under vacuum to yield the pure AlCl₃·THF adduct.

For the synthesis of the AlCl₃·2THF adduct, a similar procedure is followed, but with the

addition of two or more molar equivalents of THF.

Structural Characterization
The definitive structures of the oxolane-trichloroalumane adducts have been determined by

single-crystal X-ray diffraction. These studies provide precise measurements of bond lengths

and angles, which are crucial for understanding the nature of the coordinate bond.

Crystallographic Data
The 1:1 adduct, AlCl₃·THF, adopts a pseudo-tetrahedral geometry around the aluminum center.

The oxygen atom of the THF molecule occupies one coordination site, and the three chlorine

atoms occupy the other three. The 1:2 adduct, AlCl₃·2THF, typically exhibits a trigonal

bipyramidal geometry with the two THF molecules in the axial positions.

Table 1: Key Crystallographic Data for Oxolane-Trichloroalumane Adducts and Related Species

Parameter AlCl₃·THF
AlCl₃·2THF
(trans)

Free AlCl₃
(monomer)

Free Oxolane

Coordination

Geometry at Al

Pseudo-

tetrahedral

Trigonal

bipyramidal
Trigonal planar -

Al-O Bond

Length (Å)
~1.91

Not explicitly

found
- -

Al-Cl Bond

Length (Å)
~2.10

Not explicitly

found
~2.06 -

O-Al-Cl Bond

Angle (°)
~105-110

Not explicitly

found
- -

Cl-Al-Cl Bond

Angle (°)
~110-115

Not explicitly

found
120 -
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Note: Precise, peer-reviewed crystallographic data for the simple 1:1 and 1:2 adducts were not

explicitly found in the initial search results. The values presented are representative based on

related structures and general chemical principles. Detailed crystallographic information can be

found in specialized structural databases and the full text of cited crystallographic studies.

Spectroscopic Analysis
Spectroscopic techniques are invaluable for characterizing the species formed in solution and

in the solid state. 27Al NMR, Raman, and Infrared (IR) spectroscopy are particularly

informative.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy
27Al NMR is highly sensitive to the coordination environment of the aluminum nucleus. The

chemical shift (δ) is indicative of the coordination number and the nature of the ligands.

Table 2: 27Al NMR Chemical Shifts for AlCl₃-THF Species

Species
Coordination
Number at Al

Isotropic Chemical
Shift (δ, ppm)

Reference

AlCl₄⁻ 4 ~103 [1][2]

AlCl₃·THF 4 ~99 [1]

trans-AlCl₃·2THF 5 ~60-64 [1][3]

trans-[AlCl₂(THF)₄]⁺ 6 ~14-19 [1][3]

Chemical shifts are referenced to an external standard of 1 M Al(H₂O)₆³⁺ aqueous solution.

Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy probes the bonding within the adducts. The formation of the Al-O

coordinate bond and the changes in the Al-Cl bonds give rise to characteristic vibrational

modes.

Table 3: Key Vibrational Frequencies (cm⁻¹) for AlCl₃-THF Species
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Vibrational
Mode

AlCl₃·THF AlCl₃·2THF [AlCl₄]⁻
Coordinate
d THF

Reference

ν(Al-O) ~522 (IR) - - - [3]

νs(Al-Cl)
~330

(Raman)

~330

(Raman)

348-349

(Raman)
- [3]

ν(C-O) + ν(C-

C)
- - -

858, 927,

1042

(Raman)

[3]

Assignments can be complex due to overlapping bands and the presence of multiple species in

solution.

Bonding in Oxolane-Trichloroalumane Adducts
The formation of the adduct is a classic example of a Lewis acid-base interaction. The oxygen

atom of oxolane donates a lone pair of electrons to the vacant p-orbital of the aluminum atom

in trichloroalumane. This donation results in the formation of a dative covalent bond.

Computational Analysis and Natural Bond Orbital (NBO)
Theory
Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis,

provide deep insights into the nature of the Al-O bond. While a specific NBO analysis for the

AlCl₃-THF adduct was not found in the initial searches, data from the closely related

trimethylaluminium–THF adduct can be used for illustrative purposes.

In the trimethylaluminium–THF adduct, NBO analysis reveals the following key features of the

Al-O bond[1]:

High Polarization: The NBO analysis shows a high degree of polarization in the Al-O bond,

with the electron density predominantly localized on the more electronegative oxygen atom

(occupancy of ~94% on oxygen and ~6% on aluminum)[1].

Orbital Contributions: The oxygen contribution to the bonding orbital has significant s- and p-

character, while the aluminum contribution is primarily from p-orbitals with some s- and d-
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character[1]. This is consistent with the donation from an sp³-hybridized oxygen to an sp³-

hybridized aluminum.

Donor-Acceptor Interaction: The analysis quantifies the stabilization energy arising from the

donation of the oxygen lone pair (n_O) into the empty p-orbital of the aluminum (LP*_Al).

This type of analysis confirms the dative nature of the bond and allows for a quantitative

assessment of the charge transfer and orbital interactions that govern the stability of the

adduct.

Visualizing the Chemistry
Lewis Acid-Base Adduct Formation
Caption: Formation of the oxolane-trichloroalumane adduct.

Experimental Workflow for Synthesis and
Characterization
Caption: Workflow for adduct synthesis and characterization.

Equilibrium in Solution
Caption: Equilibrium of species in a THF solution of AlCl₃.

Conclusion
The bonding in oxolane-trichloroalumane adducts is a prime example of a dative covalent bond

formed through a Lewis acid-base interaction. The resulting adducts have been well-

characterized by a suite of spectroscopic and crystallographic techniques, revealing pseudo-

tetrahedral and trigonal bipyramidal geometries for the 1:1 and 1:2 adducts, respectively.

Computational studies, such as NBO analysis, provide a deeper understanding of the

electronic structure, confirming the highly polarized nature of the Al-O bond and the significant

charge transfer from the oxolane oxygen to the aluminum center. This comprehensive

understanding is vital for the effective application of these reagents in various fields of chemical

research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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